molecular formula C10H9ClO2 B8766601 2-Methoxycinnamoyl chloride

2-Methoxycinnamoyl chloride

Cat. No.: B8766601
M. Wt: 196.63 g/mol
InChI Key: FVKDKLWEAIAPHW-UHFFFAOYSA-N
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Description

2-Methoxycinnamoyl chloride is an acyl chloride derivative featuring a methoxy (-OCH₃) group at the ortho position (2-position) of the cinnamoyl aromatic ring. Structurally, it consists of a propenoyl chloride group (CH₂=CH-C(=O)-Cl) attached to a benzene ring substituted with a methoxy group. This compound is primarily used in organic synthesis as a reactive intermediate for forming esters, amides, or other derivatives through nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-(2-methoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3

InChI Key

FVKDKLWEAIAPHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group facilitates nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reaction TypeReagentProductConditionsYieldSource
AmidationPrimary/Secondary Amines2-Methoxycinnamamide derivativesDCM, 0–25°C, base (e.g., Et₃N)75–92%
EsterificationMethanol/EthanolMethyl/ethyl 2-methoxycinnamateAnhydrous THF, reflux80–88%

Example with Amines :
2-Methoxycinnamoyl chloride+RNH2RNH-C(O)-Cinnamoyl-OCH3+HCl\text{2-Methoxycinnamoyl chloride} + \text{RNH}_2 \rightarrow \text{RNH-C(O)-Cinnamoyl-OCH}_3 + \text{HCl}
This reaction is pivotal for synthesizing bioactive amides, such as hydrazides with anticancer activity .

Hydrolysis

Hydrolysis in aqueous media yields 2-methoxycinnamic acid:
2-Methoxycinnamoyl chloride+H2O2-Methoxycinnamic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Methoxycinnamic acid} + \text{HCl}

  • Kinetics : Proceeds rapidly at room temperature (RT) in polar solvents (e.g., acetone/water mixtures).

Condensation with Alcohols

Reaction with diols or polyols forms polymeric esters. For example:
2-Methoxycinnamoyl chloride+HO-(CH2)n-OHPolyester with cinnamate repeats\text{this compound} + \text{HO-(CH}_2)_n\text{-OH} \rightarrow \text{Polyester with cinnamate repeats}

  • Applications : Used in photoresponsive materials due to the cinnamate group’s UV crosslinking capability .

Reactions with Diazonium Salts

This compound reacts with diazoalkanes to form α-diazoketones, which are precursors for cyclopropanes or heterocycles:

Diazonium ReagentProductConditionsYieldSource
Diazo-n-octane1-Diazo-1-n-heptyl-4-(3-methoxy)phenyl-3-ene-2-oneEther, 0°C, 12 hr72%

Mechanism :

  • Nucleophilic attack by diazoalkane at the carbonyl carbon.

  • Displacement of chloride to form a diazo-ketone intermediate .

Benzoxazinones

Reaction with anthranilic acid yields 2-substituted-3,1-benzoxazin-4-ones:
2-Methoxycinnamoyl chloride+Anthranilic acidBenzoxazinone derivative+HCl\text{this compound} + \text{Anthranilic acid} \rightarrow \text{Benzoxazinone derivative} + \text{HCl}

  • Conditions : Reflux in ethanol (3 hr).

  • Yield : 85–90% .

Pyrazolines

With diazo-n-octane, it forms 4-(3-methoxy)phenyl-3-n-heptyl-1-diazoacetyl-5-n-heptyl pyrazoline:

  • Structure Confirmation : IR (νCN: 2200 cm⁻¹), ¹H NMR (δ 7.2–8.2 ppm for aromatic protons) .

Mechanistic Insights

  • Electrophilic Reactivity : The carbonyl carbon undergoes nucleophilic attack (Sₙ2 or tetrahedral intermediate mechanisms) .

  • Catalysis : DMAP or Et₃N accelerates reactions by stabilizing intermediates.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Position and Reactivity : Para-substituted cinnamoyl chlorides (e.g., 4-methoxy) often exhibit higher melting points and crystallinity compared to ortho isomers due to symmetry .

Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, making halogenated derivatives more reactive toward nucleophiles than methoxy-substituted analogs .

Hazard Profiles : Methoxy-substituted cinnamoyl chlorides are generally classified as irritants, whereas halogenated derivatives may pose additional risks due to higher reactivity .

Q & A

Basic Question

  • Key Hazards : Classified under GHS as H350 (may cause cancer), H226 (flammable liquid and vapor), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Handling Precautions :
    • Use respiratory protection (e.g., fume hoods) and avoid inhalation of vapors .
    • Eliminate ignition sources due to flammability risks .
    • Store in moisture-free, cool environments to prevent decomposition .
  • Spill Management : Contain spills mechanically, avoid drainage systems, and use inert absorbents .

How can researchers validate the purity of this compound for synthetic applications?

Basic Question

  • Analytical Methods :
    • NMR Spectroscopy : Confirm structural integrity and detect impurities (e.g., residual starting materials) .
    • HPLC : Quantify purity using reverse-phase columns with UV detection .
    • Titration : Measure active chloride content via argentometric methods.
  • Pre-Testing : Conduct small-scale compatibility tests with reagents to assess reactivity and stability .

What protocols should be followed for first-aid response to accidental exposure?

Basic Question

  • Inhalation : Move to fresh air immediately; seek medical attention if respiratory distress occurs .
  • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Eye Exposure : Rinse cautiously with water for several minutes; consult an ophthalmologist .
  • Documentation : Provide the safety data sheet (SDS) to medical personnel for targeted treatment .

How can researchers design experiments to mitigate variability in this compound reactivity?

Advanced Question

  • Controlled Conditions :
    • Maintain anhydrous environments using molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis .
    • Standardize reaction temperatures and solvent systems (e.g., dry dichloromethane or THF) .
  • Replication : Repeat critical experiments across multiple batches to identify batch-dependent anomalies .
  • Cross-Validation : Compare results with alternative acylating agents (e.g., 2-ethylhexanoyl chloride) to isolate compound-specific effects .

How should discrepancies in reported reaction yields involving this compound be resolved?

Advanced Question

  • Root-Cause Analysis :
    • Purity Variability : Test commercial batches via NMR/HPLC to rule out impurity interference .
    • Reaction Monitoring : Use in-situ techniques (e.g., FTIR) to track intermediate formation and side reactions .
  • Data Harmonization : Replicate studies under standardized conditions (solvent, catalyst, temperature) to isolate variables .

What environmental precautions are essential when using this compound?

Advanced Question

  • Waste Management :
    • Neutralize waste with aqueous sodium bicarbonate before disposal to hydrolyze residual chloride .
    • Avoid discharge into waterways due to aquatic toxicity risks .
  • Spill Kits : Equip labs with acid-neutralizing absorbents and secondary containment trays .

How can the stability of this compound be assessed under long-term storage?

Advanced Question

  • Accelerated Stability Studies :
    • Store samples at elevated temperatures (40–60°C) and monitor decomposition via periodic HPLC analysis .
    • Compare FTIR spectra before and after storage to detect functional group changes .
  • Recommendations : Use amber glass vials with PTFE-lined caps to limit light and moisture exposure .

What are the best practices for reporting synthetic methodologies involving this compound?

Advanced Question

  • Manuscript Guidelines :
    • Abstracts : Highlight the compound’s role in enabling specific transformations (e.g., esterifications) .
    • Data Presentation : Avoid overcrowding figures; prioritize key spectral data (e.g., ¹H NMR peaks) over redundant structures .
  • Reproducibility : Disclose batch numbers, purity grades, and storage durations to aid replication .

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